molecular formula C10H14N2O B2436804 3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-one CAS No. 521966-75-6

3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-one

Cat. No.: B2436804
CAS No.: 521966-75-6
M. Wt: 178.235
InChI Key: ZAGIBWOTDIWCEG-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-one is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine and a ketone functional group

Preparation Methods

The synthesis of 3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-one typically involves the reaction of pyridine-3-carbaldehyde with dimethylamine and a suitable acylating agent. One common method involves the use of dimethylformamide dimethyl acetal as the acylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways .

Comparison with Similar Compounds

3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-one can be compared with other enaminones and related compounds:

    3-Dimethylaminoacrolein: Similar in structure but differs in the position of the functional groups.

    N,N-Dimethyl-1,3-diaminopropane: Contains similar dimethylamino groups but lacks the pyridine ring.

    N,N-Dimethylforamide dimethyl acetal: Used as a reagent in the synthesis of enaminones .

The uniqueness of this compound lies in its combination of the pyridine ring and the enaminone structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(dimethylamino)-1-pyridin-3-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-4,6,8H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGIBWOTDIWCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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